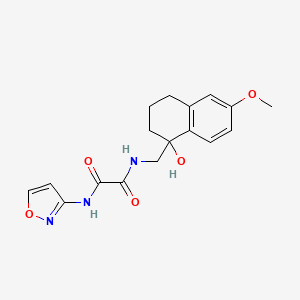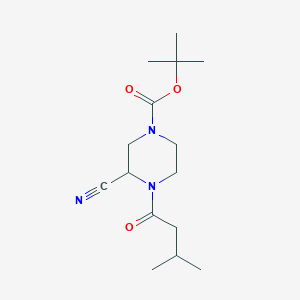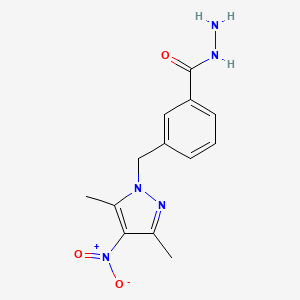
3-(ethylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(ethylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide is a heterocyclic compound that likely contains a benzamide moiety linked to a thiazole ring substituted with a pyridinyl group and an ethylthio group. Although the specific compound is not directly mentioned in the provided papers, the synthesis and reactions of similar heterocyclic compounds are discussed, which can provide insights into the potential properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves cyclization reactions and the interaction of various precursors. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves cyclization of thioamide with 2-chloroacetoacetate, yielding a product with a thiazole ring, similar to the one expected in the target compound . Another related synthesis involves the reaction of N-1-Naphthyl-3-oxobutanamide with arylidinecyanothioacetamide to yield pyridine-2(1H)-thiones, which further react to form various heterocyclic compounds . These methods suggest that the synthesis of 3-(ethylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide could also involve the formation of a thiazole ring followed by subsequent functionalization.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often confirmed using spectroscopic techniques such as IR, ^1H NMR, and MS spectra . These techniques would likely be used to determine the structure of the target compound, ensuring the correct substitution pattern on the thiazole and benzamide moieties and the presence of the ethylthio group.
Chemical Reactions Analysis
The chemical reactions of similar compounds involve various functional group transformations and ring-closure reactions. For example, the reaction of thieno[2,3-b]pyridine derivatives with different reagents leads to the formation of various bi- or tricyclic annulated pyridine derivatives . The target compound could potentially undergo similar reactions, such as nucleophilic substitutions at the thiazole or pyridine rings or electrophilic aromatic substitutions on the benzamide moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound would be influenced by its functional groups and molecular structure. The presence of the thiazole and pyridine rings would contribute to the compound's electronic properties and reactivity. The ethylthio group could affect the compound's lipophilicity and potential for intermolecular interactions. The benzamide moiety could contribute to the compound's acidity and hydrogen bonding capability. The exact properties would need to be determined experimentally through methods such as melting point determination, solubility testing, and pKa measurements.
Applications De Recherche Scientifique
Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
Substituted benzamides, sharing a core structural resemblance to "3-(ethylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide," have been identified as potent and selective inhibitors of VEGFR-2 kinase activity. These compounds exhibit competitive inhibition with ATP, highlighting their potential in cancer therapy by inhibiting tumor growth and angiogenesis (Borzilleri et al., 2006).
Antituberculosis Activity
Thiazole-aminopiperidine hybrids have shown promising in vitro activity against Mycobacterium tuberculosis (MTB), with significant inhibition of the MTB DNA gyrase, demonstrating potential as novel antituberculosis agents. The inclusion of the thiazole moiety indicates the importance of heterocyclic compounds in developing new therapies for tuberculosis (Jeankumar et al., 2013).
Chemical Synthesis and Biological Evaluation
The synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives, through a one-pot, microwave-assisted method, showcases the advances in synthetic chemistry techniques. These compounds, characterized by their poly-functionalized tri-heterocyclic structure, have been screened for antibacterial, antioxidant, and antitubercular activities, underscoring the multifaceted applications of such molecules (Bhoi et al., 2016).
Gelation Behavior and Molecular Interactions
N-(thiazol-2-yl)benzamide derivatives have been synthesized and investigated for their gelation properties, highlighting the role of methyl functionality and S⋯O interaction in gel formation. This study provides insights into the design of new materials with potential applications in drug delivery systems and materials science (Yadav & Ballabh, 2020).
Propriétés
IUPAC Name |
3-ethylsulfanyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c1-2-22-14-7-3-5-12(9-14)16(21)20-17-19-15(11-23-17)13-6-4-8-18-10-13/h3-11H,2H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOJQCTYSXUABZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(ethylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2505915.png)


![Tert-butyl 2-[(6-fluoropyridine-3-carbonyl)amino]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2505919.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide](/img/structure/B2505922.png)

![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2505928.png)
![(5-Bromofuran-2-yl)-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2505930.png)

![3-[(2E)-but-2-en-1-yl]-9-(3-chloro-4-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2505932.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2505936.png)